N-(5-amino-2-methylphenyl)propanamide
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Vue d'ensemble
Description
N-(5-amino-2-methylphenyl)propanamide, also known as 5-Amino-2-methylbenzamide or AMBA, is an organic compound with a wide range of applications in the scientific, industrial, and medical fields. It is a white, odorless, crystalline solid with a melting point of 110-112°C. AMBA is a derivative of benzoic acid and is used as a building block for synthesizing other compounds. It has been studied for its potential applications in drug design, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Biosensors for Acrylamide Detection
Occurrence, Synthesis, Toxicity, and Detection Methods for Acrylamide in Processed Foods A Review
This review discusses acrylamide (an unsaturated amide) detection in foods, emphasizing biosensing methods. Acrylamide, generated in foods like potato chips and coffee when heated at high temperatures, poses neurotoxic and carcinogenic risks. The review highlights the importance of accurate acrylamide detection, with biosensors offering a simple, rapid, and specific solution. The development of portable biosensors from laboratory models could significantly impact food safety monitoring (Pundir, Yadav, & Chhillar, 2019).
Neuroimaging in MDMA Research
Neuroimaging Research in Human MDMA Users A Review
FTY720 in Cancer Therapy
FTY720 for Cancer Therapy (Review)
FTY720, a potent immunosuppressant approved for multiple sclerosis treatment, shows antitumor efficacy in several cancer models. This review explores FTY720's roles in cancer therapy, highlighting its mechanisms independent of S1PRs, indicating potential novel cancer treatment pathways. The review emphasizes the need for further exploration of FTY720’s antitumor effects and its underlying mechanisms (Zhang et al., 2013).
Acrylamide in Bakery Products
Acrylamide in Baking Products A Review Article
This review focuses on acrylamide formation in bakery products, a concern due to its neurotoxic, genotoxic, and carcinogenic properties. It discusses the factors influencing acrylamide formation, including asparagine and reducing sugars, and processing conditions. The article provides guidelines for manufacturers to reduce acrylamide levels in bakery products, contributing to consumer health safety (Keramat, Lebail, Prost, & Jafari, 2011).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHNZHVBNIIAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356304 |
Source
|
Record name | N-(5-amino-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methylphenyl)propanamide | |
CAS RN |
436089-02-0 |
Source
|
Record name | N-(5-amino-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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